molecular formula C8H10ClF2NO B1429994 3-Ethoxy-2,6-difluoroaniline hydrochloride CAS No. 1423029-39-3

3-Ethoxy-2,6-difluoroaniline hydrochloride

Cat. No.: B1429994
CAS No.: 1423029-39-3
M. Wt: 209.62 g/mol
InChI Key: TZOIKURYPPBJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 g/mol. This compound has garnered attention due to its unique physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Ethoxy-2,6-difluoroaniline hydrochloride typically involves the reaction of 3-ethoxy-2,6-difluoroaniline with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

3-Ethoxy-2,6-difluoroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxy-2,6-difluoroaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Ethoxy-2,6-difluoroaniline hydrochloride can be compared with other similar compounds, such as:

    3-Ethoxy-2,6-difluoroaniline: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

    2,6-Difluoroaniline: A related compound with similar structural features but lacking the ethoxy group, leading to different chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-2,6-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-2-12-6-4-3-5(9)8(11)7(6)10;/h3-4H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOIKURYPPBJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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